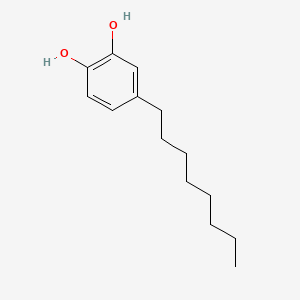

4-Octylpyrocatechol

Vue d'ensemble

Description

4-Octylpyrocatechol is a useful research compound. Its molecular formula is C14H22O2 and its molecular weight is 222.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This could be a potential mode of action for 4-Octylbenzene-1,2-diol, but specific interactions with its targets would need to be studied further.

Biochemical Pathways

Benzene derivatives can participate in various biochemical reactions, including electrophilic aromatic substitution . The downstream effects of these reactions depend on the specific targets and the cellular context.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion would need to be determined through further pharmacokinetic studies .

Analyse Biochimique

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of different dosages of 4-Octylbenzene-1,2-diol in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is believed that this compound may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Activité Biologique

4-Octylpyrocatechol (4-OPC) is a phenolic compound that has garnered attention due to its biological activity, particularly in relation to endocrine disruption and its potential environmental impacts. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is structurally related to other alkylphenols, which are known endocrine disruptors. The compound has been shown to interact with estrogen receptors, leading to alterations in hormonal signaling pathways. Specifically, it can bind to estrogen receptors (ERs), thereby mimicking estrogen's effects in biological systems. This mechanism is crucial for understanding its potential impact on wildlife and human health.

Endocrine Disruption

Research indicates that this compound exhibits significant endocrine-disrupting properties. In vitro studies have demonstrated its ability to activate estrogen receptors in human cell lines, such as MCF-7 (a breast cancer cell line), suggesting that it may promote estrogenic activity. Furthermore, the compound's metabolites have also been identified as potential disruptors of hormonal balance .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the effects of this compound on various organisms:

- Fish Studies : In studies involving fish, exposure to 4-OPC resulted in altered reproductive functions, including changes in gonadal development and hormone levels. These findings highlight the compound's potential impact on aquatic ecosystems .

- Amphibian Studies : Chronic exposure of developing amphibians to UV radiation combined with 4-OPC has shown significant effects on growth and development, indicating that environmental stressors can exacerbate the toxicity of this compound .

Case Studies

Several case studies have explored the environmental implications of this compound:

- Aquatic Environments : A study conducted in Ireland demonstrated that 4-OPC concentrations in aquatic environments could lead to significant endocrine disruption among local fish populations. The research utilized bioassays to assess vitellogenin levels, a marker for estrogenic activity .

- Microbial Biodegradation : Research has focused on the biodegradation of 4-OPC by various microbial species. For instance, Fusarium falciforme has shown promise in degrading this compound, reducing its estrogenic effects through metabolic transformation .

Data Table: Summary of Biological Activity Findings

| Study Type | Organism/Cell Line | Key Findings |

|---|---|---|

| In Vitro | MCF-7 Cell Line | Estrogen receptor activation |

| Fish Toxicology | Various Fish Species | Altered reproductive functions |

| Amphibian Exposure | Developing Amphibians | Growth and developmental impacts under UV exposure |

| Microbial Biodegradation | Fusarium falciforme | Effective degradation and reduced estrogenicity |

Propriétés

IUPAC Name |

4-octylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMFYGCCBMZPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226715 | |

| Record name | 4-Octylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7580-46-3 | |

| Record name | 4-Octyl-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7580-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylpyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Octylpyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.